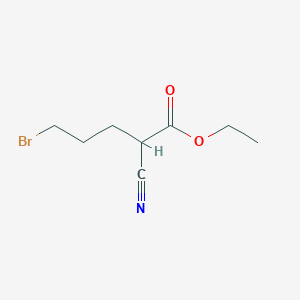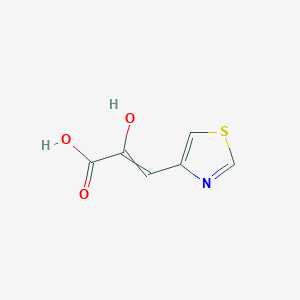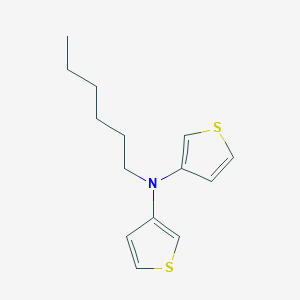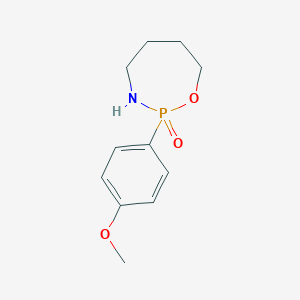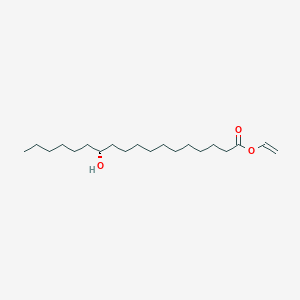
Ethenyl (12R)-12-hydroxyoctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl (12R)-12-hydroxyoctadecanoate is an organic compound that features both an ethenyl group and a hydroxyl group attached to an octadecanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenyl (12R)-12-hydroxyoctadecanoate can be synthesized through esterification reactions involving octadecanoic acid and ethenyl alcohol. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often involve heating the reactants to promote the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethenyl (12R)-12-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
Reduction: The ethenyl group can be reduced to form an ethyl group, altering the compound’s properties.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted esters or ethers.
Scientific Research Applications
Ethenyl (12R)-12-hydroxyoctadecanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of Ethenyl (12R)-12-hydroxyoctadecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group can participate in various chemical reactions, altering the compound’s activity and interactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethenyl (12S)-12-hydroxyoctadecanoate: Similar structure but with a different stereochemistry at the 12th carbon.
Ethenyl (12R)-12-hydroxyhexadecanoate: Similar structure but with a shorter carbon chain.
Ethenyl (12R)-12-hydroxydecanoate: Similar structure but with an even shorter carbon chain.
Uniqueness
Ethenyl (12R)-12-hydroxyoctadecanoate is unique due to its specific stereochemistry and the presence of both an ethenyl and a hydroxyl group. This combination of functional groups and stereochemistry imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
185216-12-0 |
|---|---|
Molecular Formula |
C20H38O3 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
ethenyl (12R)-12-hydroxyoctadecanoate |
InChI |
InChI=1S/C20H38O3/c1-3-5-6-13-16-19(21)17-14-11-9-7-8-10-12-15-18-20(22)23-4-2/h4,19,21H,2-3,5-18H2,1H3/t19-/m1/s1 |
InChI Key |
DAUXBFDFCKRQAW-LJQANCHMSA-N |
Isomeric SMILES |
CCCCCC[C@H](CCCCCCCCCCC(=O)OC=C)O |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol](/img/structure/B14243301.png)


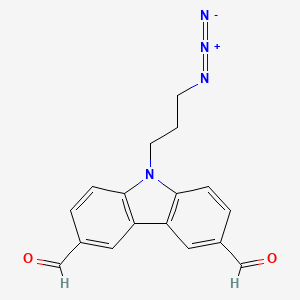
![1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]-](/img/structure/B14243327.png)



